molecular formula C4H5N5O2 B15244236 2H-1,2,3-Triazole-4,5-dicarboxamide CAS No. 388623-87-8

2H-1,2,3-Triazole-4,5-dicarboxamide

Cat. No.: B15244236
CAS No.: 388623-87-8
M. Wt: 155.12 g/mol
InChI Key: HDIBQANHVXCQBC-UHFFFAOYSA-N
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Description

2H-1,2,3-Triazole-4,5-dicarboxamide (CAS 388623-87-8) is a high-value, nitrogen-rich heterocyclic compound serving as a critical building block in advanced scientific research. With a molecular formula of C4H5N5O2 and a molecular weight of 155.11 g/mol, this compound is characterized by its electron-rich aromatic triazole core, which contributes to high chemical stability and a strong dipole moment, making it an ideal scaffold for constructing complex molecules . Its primary research value lies in two key domains. First, it is a precursor in developing novel energetic materials, where its high heat of formation and thermal stability are exploited to enhance detonation performance and safety profiles . Second, the 1,2,3-triazole pharmacophore is a privileged structure in medicinal chemistry, known to interact with diverse biological targets. It is widely used in drug discovery to create hybrids with potential anticancer, antimicrobial, anti-inflammatory, and antitubercular activities, often mimicking amide bonds while offering superior metabolic stability . The dicarboxamide functional groups provide versatile handles for further synthetic modification, allowing researchers to develop a wide array of derivatives, including polymers and metal-organic frameworks (MOFs) . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

388623-87-8

Molecular Formula

C4H5N5O2

Molecular Weight

155.12 g/mol

IUPAC Name

2H-triazole-4,5-dicarboxamide

InChI

InChI=1S/C4H5N5O2/c5-3(10)1-2(4(6)11)8-9-7-1/h(H2,5,10)(H2,6,11)(H,7,8,9)

InChI Key

HDIBQANHVXCQBC-UHFFFAOYSA-N

Canonical SMILES

C1(=NNN=C1C(=O)N)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 2h 1,2,3 Triazole 4,5 Dicarboxamide and Derivatives

Direct Synthesis Approaches to 2H-1,2,3-Triazole-4,5-dicarboxamide

Direct synthesis of the this compound scaffold can be achieved through several key reaction types, including cycloaddition reactions to form the triazole ring, amidation strategies to install the carboxamide groups, and multi-component reactions that build the molecule in a single pot.

Cycloaddition Reactions in the Formation of this compound Precursors

Cycloaddition reactions are fundamental to the formation of the 1,2,3-triazole ring system. The most prominent of these is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. nih.gov This reaction, particularly the copper-catalyzed version (CuAAC), is a cornerstone of "click chemistry" and provides high yields of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov For the synthesis of 4,5-disubstituted triazoles like the target compound, precursors containing the necessary functional groups are required.

The synthesis often begins with the creation of a suitable azide (B81097) and a dicarbonyl-containing alkyne. For instance, a common precursor is 4,5-dicyano-1,2,3-triazole, which can be synthesized through the cyclization of diaminomaleonitrile (B72808). nih.gov This dicyano compound can then be hydrolyzed to the corresponding dicarboxylic acid, a key intermediate for the final dicarboxamide. nih.gov

Another approach involves the cycloaddition of aryl azides with 1,3-dicarbonyl compounds, which can lead to the formation of 1,4,5-trisubstituted 1,2,3-triazoles with high regioselectivity. researchgate.net The choice of solvent and base can be critical in directing the outcome of these reactions. nih.gov

ReactantsReagents/ConditionsProductReference
DiaminomaleonitrileCyclization4,5-dicyano-1,2,3-triazole nih.gov
Aryl azides and 1,3-dicarbonyl compoundsPotassium carbonate in dimethylsulfoxide1,4-regioisomers of 1,2,3-triazoles researchgate.net
Benzyl halides, sodium azide, terminal alkyneOne-pot1,2,3-triazoles nih.gov

Amidation Strategies for this compound Synthesis

Once the 1,2,3-triazole-4,5-dicarboxylic acid precursor is obtained, the final step is the formation of the dicarboxamide. This is typically achieved through standard amidation reactions. However, the reactivity of the triazole ring's nitrogen atoms can sometimes complicate direct amide coupling. nih.gov

A common method involves the use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction between the dicarboxylic acid and the desired amine. scipublications.commdpi.com Alternatively, the dicarboxylic acid can be converted to a more reactive species, such as an acid chloride, before reaction with the amine.

In some cases, aminolysis of a corresponding ester precursor is a viable route to the amide. nih.gov This can be particularly useful when direct amidation proves challenging due to side reactions.

Starting MaterialReagentsProductReference
Carboxylic acid, amineEDCI, HOBT, Triethylamine in DCMAmide scipublications.com
Carboxylic acid, amineEDCI, HOBT, Et3N in CH2Cl2Amide mdpi.com
EsterAminolysisAmide nih.gov

Multi-component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like this compound derivatives in a single step from three or more starting materials. nih.gov These reactions are highly valued in organic and medicinal chemistry for their ability to rapidly generate molecular diversity. nih.gov

One example is the one-pot synthesis of 1,2,3-triazole derivatives of dihydropyrimidinones, which involves two sequential multicomponent reactions. nih.gov Another strategy employs a base-promoted, metal-free reaction between 1,3-diones, β-nitrostyrenes, and hydrazones to create hybrid molecules containing a 1,2,4-triazole (B32235) ring. rsc.orgcolab.ws While not directly producing the target compound, these methods highlight the power of MCRs in constructing complex triazole-containing scaffolds.

Studies on the multicomponent reactions of 4-amino-5-carboxamido-1,2,3-triazole with carbonyl compounds have also been explored, demonstrating the versatility of this building block in creating fused heterocyclic systems. scilit.com

Functionalization and Derivatization of the this compound Core

Once the core this compound structure is synthesized, it can be further modified to create a library of derivatives with potentially diverse properties. This functionalization can occur at the nitrogen atoms of the triazole ring or at the carboxamide moieties.

N-Substitution Reactions

The nitrogen atoms of the 1,2,3-triazole ring can be substituted with various groups, which can significantly influence the molecule's properties. N-alkylation or N-arylation can be achieved through reactions with appropriate alkyl or aryl halides. For example, a patent describes the synthesis of 2-substituted-2H-1,2,3-triazole derivatives through reactions involving Grignard reagents and subsequent coupling reactions. google.com

The synthesis of N-substituted 1,2,4-triazoles has been reviewed, highlighting various methods for introducing substituents onto the triazole nitrogen. researchgate.net These methods are often adaptable to the 1,2,3-triazole system.

Modification at Carboxamide Moieties

The carboxamide groups at the 4 and 5 positions of the triazole ring offer another site for modification. A wide range of amines can be used in the amidation step to introduce different substituents, leading to a diverse set of derivatives. The synthesis of various carboxamide derivatives containing the 1,2,3-triazole ring has been reported, showcasing the structural variety that can be achieved. researchgate.net

For example, a series of 4-carboxamide-5-aryl-2H-1,2,3-triazole derivatives have been synthesized and evaluated for their biological activity. researchgate.net The synthesis involved the coupling of a triazole precursor with different anilines. Similarly, the synthesis of amide derivatives of 5-amino-1,2,4-triazole-3-carboxylic acid has been explored, although direct amidation proved challenging in some cases. researchgate.net

The development of new synthetic methods continues to expand the toolkit available for creating novel this compound derivatives for various applications.

Regioselective Functionalization Techniques

Regioselective functionalization is crucial in the synthesis of specifically substituted 1,2,3-triazoles, including the 4,5-dicarboxamide variant. The ability to control the placement of functional groups on the triazole ring is paramount for developing compounds with desired properties.

One key precursor for accessing 4,5-disubstituted 1,2,3-triazoles is 4,5-dicyano-1,2,3-triazole, which can be synthesized from diaminomaleonitrile through a cyclization reaction. nih.gov This dicyano-triazole serves as a versatile intermediate. For instance, controlled hydrolysis under acidic conditions can selectively convert one of the nitrile groups into a carboxamide, yielding 4-carboxamide-5-cyano-1,2,3-triazole. nih.gov Further hydrolysis under alkaline conditions can then transform the remaining nitrile group and the initial amide to afford 4,5-dicarboxylic acid-1,2,3-triazole. nih.gov This dicarboxylic acid can subsequently be converted to the desired this compound through standard amidation procedures.

Another approach involves the functionalization of pre-formed triazole rings. For instance, the development of the 2H-thiazolo[4,5-d] researchgate.netjetir.orgnih.govtriazole (ThTz) system, an unprecedented [5-5]-fused heteroaromatic scaffold, showcases extensive functionalization capabilities of both the thiazole (B1198619) and triazole moieties. nih.govrsc.org This highlights the potential for post-synthetic modification of triazole derivatives to introduce carboxamide functionalities.

Reactions of hydrazonoyl halides with 2-thioxopyrimidin-4-ones can lead to the formation of 1,2,3-triazoles. The regioselectivity of these reactions, leading to either angular or linear products, is influenced by the electronic properties of the substrates. nih.gov While not directly yielding the dicarboxamide, this illustrates the principle of controlling regiochemistry in triazole synthesis.

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for the synthesis of 1,2,3-triazoles, often providing high yields, selectivity, and milder reaction conditions compared to traditional methods.

Metal-Catalyzed Syntheses (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry" and is a premier method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. jetir.orgnih.govorganic-chemistry.orgacs.org This reaction is characterized by its high efficiency, broad functional group tolerance, and strict regioselectivity, proceeding under mild, often aqueous, conditions. jetir.orgorganic-chemistry.org The Cu(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. nih.govorganic-chemistry.org

While CuAAC is renowned for producing 1,4-disubstituted triazoles, modifications and alternative metal catalysts can provide access to other substitution patterns. For instance, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively yields 1,5-disubstituted 1,2,3-triazoles and can also be used with internal alkynes to produce fully substituted triazoles. jetir.orgorganic-chemistry.org A copper-catalyzed decarboxylative regioselective protocol has also been developed for the synthesis of 1,5-disubstituted 1,2,3-triazoles from cinnamic acids and aryl azides under aerobic conditions using a Cu(II) catalyst. rsc.org

To synthesize a this compound derivative via this approach, one would start with an appropriately substituted alkyne bearing pre-installed or protected carboxamide groups at the positions destined to become C4 and C5 of the triazole ring.

Catalyst System Reactants Product Regioselectivity Key Features
Cu(I)Terminal Alkyne + Azide1,4-disubstitutedHigh yield, mild conditions, wide functional group tolerance. jetir.orgorganic-chemistry.org
Ru(II) (e.g., Cp*RuCl)Terminal/Internal Alkyne + Azide1,5-disubstituted / 1,4,5-trisubstitutedComplements CuAAC, allows for fully substituted triazoles. organic-chemistry.org
Cu(II)Cinnamic Acid + Aryl Azide1,5-disubstitutedDecarboxylative annulation under aerobic conditions. rsc.org
Ag(I)Isonitrile + DiazideN1-substituted[3+2] cycloaddition. nih.gov

Organocatalytic Methods

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of triazoles. These methods avoid the use of potentially toxic and expensive metal catalysts.

One notable organocascade process enables the direct and selective preparation of 1,5-disubstituted 1,2,3-triazoles from readily available primary amines, enolizable ketones, and 4-nitrophenyl azide, which serves as a dinitrogen source. rsc.org This approach highlights the potential of organocatalysis to construct the triazole core from simple building blocks.

Furthermore, the synthesis of carbonyl-containing 1,4,5-trisubstituted- and 1,4-disubstituted-1,2,3-triazoles has been achieved with high yields and chemo-/regioselectivity from 2,4-diketoesters and azides. researchgate.net This sequential one-pot reaction proceeds through a combination of organocatalytic enolization, in situ [3+2]-cycloaddition, and hydrolysis, demonstrating a versatile metal-free route to functionalized triazoles. researchgate.net

Organocatalytic Strategy Starting Materials Product Type Key Advantages
Organocascade ProcessPrimary Amines, Enolizable Ketones, 4-Nitrophenyl Azide1,5-disubstituted 1,2,3-triazolesMetal-free, uses abundant starting materials. rsc.org
Sequential One-Pot Reaction2,4-Diketonesters, AzidesCarbonyl-containing 1,4,5-trisubstituted- and 1,4-disubstituted-1,2,3-triazolesHigh yield, chemo- and regioselective, metal-free. researchgate.net

Metal-Free and Green Synthetic Routes

The development of metal-free and green synthetic routes for 1,2,3-triazoles aligns with the principles of sustainable chemistry, aiming to reduce environmental impact by minimizing waste and avoiding hazardous substances. nih.govrsc.org

An efficient metal-free synthesis of 1,4-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles has been developed from α,α-difluoro-N-tosylhydrazones and amines through a C-F bond cleavage protocol. researchgate.net This method offers high efficiency and excellent functional group compatibility. Another metal-free approach involves the [3+2] cycloaddition/decarboxylation between aryl diazonium salts and azalactic acid to yield 1,3,5-trisubstituted-1,2,4-triazoles, showcasing a strategy that could be adapted for 1,2,3-triazole synthesis. nih.gov

A simple and transition-metal-free strategy to construct 5-amino-1,2,3-triazoles has been developed using carbodiimides and diazo compounds via a cascade nucleophilic addition/cyclization process under mild conditions. rsc.org

Green chemistry principles are also being applied to the synthesis of 1,2,3-triazoles, focusing on the use of eco-friendly solvents, catalysts, and energy sources like microwave irradiation or ultrasound. nih.govrsc.org For instance, the synthesis of 4-substituted 1,2,3-triazole coumarin-derivatives has been achieved via a copper(I) catalyzed Huisgen 1,3-dipolar cycloaddition, which can be optimized for greener conditions. nih.gov The synthesis of 1,2,3-triazoles from alkynes and azides can be catalyzed by a bio-reduced alkynylcopper(I) complex, prepared using glucose as a reducing agent, highlighting a sustainable catalytic approach. mdpi.com

Synthetic Route Key Reagents/Conditions Product Type Advantages
C-F Bond Cleavageα,α-difluoro-N-tosylhydrazone, Amine1,4-disubstituted and 1,4,5-trisubstituted 1,2,3-triazolesMetal-free, high efficiency. researchgate.net
Nucleophilic Addition/CyclizationCarbodiimides, Diazo Compounds5-amino-1,2,3-triazolesTransition-metal-free, mild conditions. rsc.org
Bio-Reduced CatalystAlkyne, Azide, Alkynylcopper(I) complex (reduced with glucose)1,2,3-triazolesSustainable catalyst preparation. mdpi.com
General Green ApproachesUse of green solvents, microwave or ultrasound energyVarious substituted 1,2,3-triazolesReduced environmental impact, potentially faster reactions. nih.govrsc.org

Advanced Structural Characterization of 2h 1,2,3 Triazole 4,5 Dicarboxamide and Its Analogues

Spectroscopic Analysis for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,2,3-triazole derivatives, offering an unambiguous method for isomer identification. The tautomerism of the NH proton in the triazole ring can lead to different isomers (1H or 2H), and NMR is crucial for determining the predominant form in solution. acs.org For asymmetrically substituted triazoles, the chemical shifts of the ring carbons and protons provide clear fingerprints for each isomer.

While specific NMR data for 2H-1,2,3-triazole-4,5-dicarboxamide is not widely published, extensive data exists for its close structural precursors and analogues, such as 5-cyano-2H- nih.govclockss.orgtriazole-4-carboxylic acid amide and 4,5-dicyano-2H-1,2,3-triazole. In the ¹H NMR spectrum of 5-cyano-2H- nih.govclockss.orgtriazole-4-carboxylic acid amide, three distinct signals are observed: two singlets for the non-equivalent amide protons (NH) at δ 7.95 and δ 8.22 ppm, and a very broad singlet for the acidic triazole N-H proton at δ 15.90 ppm, which disappears upon exchange with deuterium (B1214612) oxide. umich.edu

¹³C NMR spectroscopy is particularly powerful for distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazoles, and for confirming the substitution pattern in 4,5-disubstituted systems. For 5-cyano-2H- nih.govclockss.orgtriazole-4-carboxylic acid amide, four quaternary carbon signals are detected, including a peak at 160.31 ppm assigned to the amide carbonyl carbon, and three peaks for the triazole and nitrile carbons at 145.85, 121.25, and 112.79 ppm. umich.edu The precursor, 4,5-dicyano-2H-1,2,3-triazole, shows characteristic ¹³C NMR signals for the two equivalent triazole ring carbons at δ 128.4 ppm and the two equivalent nitrile carbons at δ 113.6 ppm. umich.edu

Interactive Table 1: NMR Spectroscopic Data for 2H-1,2,3-Triazole Analogues in DMSO-d₆

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Source(s)
5-Cyano-2H- nih.govclockss.orgtriazole-4-carboxylic acid amide 15.90 (brs, 1H, NH -triazole), 8.22 (s, 1H, NH ₂), 7.95 (s, 1H, NH ₂) 160.31 (C=O), 145.85 (C-triazole), 121.25 (C-triazole), 112.79 (CN) umich.edu
4,5-Dicyano-2H-1,2,3-triazole 10.10 (s, 1H, NH ) 128.4 (C-triazole), 123.2 (C-triazole), 113.6 (CN) umich.edu
Dimethyl 1-[2-[[(4-chlorophenyl)sulfonyl]amino]-1-phenylethyl]-1H-1,2,3-triazole-4,5-dicarboxylate 5.05 (t, 1H, CH -Ph), 4.1 (dd, 2H, CH ₂-NH), 3.8 (s, 3H, OCH ₃), 3.3 (s, 3H, OCH ₃) 161.0 (C=O), 159.9 (C=O), 144.0 (C-triazole), 136.1 (C-triazole), 137.9-127.0 (Ar-C), 62.0 (CH-Ph), 53.0 (OCH₃), 52.6 (OCH₃), 49.3 (CH₂) rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups within a molecule. For this compound and its analogues, these methods confirm the presence of the triazole ring and the carboxamide or precursor functional groups through their characteristic vibrational frequencies.

The FT-IR spectrum provides clear evidence for the key structural components. In the analogue 5-cyano-2H- nih.govclockss.orgtriazole-4-carboxylic acid amide, a strong C=O stretching frequency is observed at 1677 cm⁻¹. umich.edu For its precursor, 4,5-dicyano-1,2,3-triazole, a sharp and intense band corresponding to the C≡N stretch is a key diagnostic peak, observed at 2261-2263 cm⁻¹. umich.edu The spectra of these compounds also feature N-H stretching vibrations, typically appearing as broad bands in the 3100-3400 cm⁻¹ region, and characteristic ring vibrations for the triazole moiety. In complexes derived from 1,2,3-triazole-4,5-dicarboxylic acid, the strong and broad absorption bands for O-H stretching (around 3421 cm⁻¹) and asymmetric/symmetric stretching of the carboxylate groups (around 1650 and 1384 cm⁻¹, respectively) are prominent features. acs.org

Raman spectroscopy complements FT-IR and is particularly useful for analyzing the symmetric vibrations of the triazole ring and the C≡N bonds. In 4,5-dicyano-2H-1,2,3-triazole, the Raman spectrum shows a very strong band for the symmetric C≡N stretch. nih.gov

Interactive Table 2: Key Vibrational Frequencies (cm⁻¹) for 2H-1,2,3-Triazole Analogues

Functional Group Vibration Type 5-Cyano-2H- nih.govclockss.orgtriazole-4-carboxylic acid amide umich.edu 4,5-Dicyano-2H-1,2,3-triazole umich.edu 1,2,3-Triazole-4,5-dicarboxylic acid (in complexes) acs.org
Amide/Carboxyl N-H / O-H Stretch ~3400-3200 N/A ~3421
Amide/Carboxyl C=O Stretch 1677 N/A ~1650
Nitrile C≡N Stretch N/A 2261 - 2263 N/A
Triazole Ring Ring Vibrations 1479, 1382, 1129 1521, 1434, 1145 ~1400-1000

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₄H₄N₆O₂), the expected exact mass is approximately 168.0396 g/mol .

Analysis of closely related compounds provides insight into the expected fragmentation pathways. For the analogue 5-cyano-2H- nih.govclockss.orgtriazole-4-carboxylic acid amide (C₄H₃N₅O), mass spectrometry shows a fragment corresponding to the loss of a water molecule (M-H₂O)⁺ at m/z 137 and a base peak at m/z 121, corresponding to the loss of an amino group (M-NH₂)⁺. umich.edu The dinitrile precursor, 4,5-dicyano-1,2,3-triazole (C₄HN₅), shows a molecular ion peak at m/z 119. umich.edu A common fragmentation pathway for many triazole rings is the loss of a stable dinitrogen molecule (N₂). researchgate.net For this compound, fragmentation would likely involve initial losses from the amide groups, such as the loss of ammonia (B1221849) (NH₃) or water (H₂O), followed by cleavage of the triazole ring.

Interactive Table 3: Mass Spectrometry Data for 2H-1,2,3-Triazole Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Fragments (m/z) Source(s)
This compound C₄H₄N₆O₂ 168.12 (Predicted) [M]⁺•, [M-NH₃]⁺•, [M-H₂O]⁺•, [M-N₂]⁺• N/A
5-Cyano-2H- nih.govclockss.orgtriazole-4-carboxylic acid amide C₄H₃N₅O 137.11 137 ([M-H₂O]⁺), 121 ([M-NH₂]⁺) umich.edu
4,5-Dicyano-2H-1,2,3-triazole C₄HN₅ 119.09 119 ([M]⁺) umich.edu
1,2,3-Triazole-4,5-dicarboxylic acid C₄H₃N₃O₄ 157.08 180.10 ([M-H]⁻ in a derivative)

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information for compounds in the solid state, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms. This technique is crucial for confirming the molecular geometry and understanding the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction Analysis of this compound and Derivatives

Single-crystal X-ray diffraction has been successfully applied to precursors and analogues of the target compound, revealing key structural features. The crystal structure of 5-cyano-2H- nih.govclockss.orgtriazole-4-carboxylic acid amide was confirmed as the 2H-tautomer and was found to crystallize with one molecule of water. umich.edu Its precursor, 4,5-dicyano-2H-1,2,3-triazole, crystallizes in the monoclinic P2₁/c space group, with the X-ray data confirming the planar structure of the triazole ring. nih.govtandfonline.com

Similarly, crystal structures of metal complexes containing the 1H-1,2,3-triazole-4,5-dicarboxylate ligand have been extensively studied. acs.orgresearchgate.net These studies show that the triazole ring and the two adjacent carboxylate groups form a nearly coplanar system, which facilitates complex coordination and extensive intermolecular interactions. The precise bond lengths and angles determined from these structures are critical for validating theoretical calculations and understanding the electronic nature of the heterocyclic system.

Tautomeric and Isomeric Investigations

The structural landscape of this compound is enriched by the potential for both tautomerism and isomerism, phenomena that are fundamental to the chemical behavior of triazole systems. These aspects are crucial for understanding the molecule's properties and its interactions at a molecular level. Investigations into the parent 1,2,3-triazole ring and its derivatives provide a framework for analyzing the specific case of the 4,5-dicarboxamide compound.

Tautomerism in the 1,2,3-Triazole Ring

The unsubstituted 1,2,3-triazole ring can exist in two primary tautomeric forms: the 1H- and 2H-isomers. researchgate.net In aqueous solutions, 1H-1,2,3-triazole and its 2H-isomer exist in a tautomeric equilibrium. For the parent compound, this equilibrium favors the 2H-isomer. The presence of substituents on the triazole ring significantly influences the position of this equilibrium. The electronic nature of the groups at the 4 and 5 positions dictates the relative stability of the tautomers.

For 4,5-disubstituted 1,2,3-triazoles, three potential prototropic tautomers can be considered: the 1H-, 2H-, and 3H-forms. However, the 1H- and 3H-forms are chemically identical due to symmetry when the substituents at the 4 and 5 positions are the same. Therefore, the primary equilibrium exists between the 1H- (or 3H-) and the 2H-tautomers.

Isomerism in Substituted 1,2,3-Triazoles

Isomerism in substituted 1,2,3-triazoles primarily relates to the position of substituents on the nitrogen atoms of the heterocyclic ring. For instance, in the synthesis of N-substituted triazoles, different regioisomers can be formed, such as 1,4-, 1,5-, and 2,4-disubstituted products. The regioselective synthesis of specific isomers, particularly 1,4,5-trisubstituted triazoles, is a key area of study, often controlled by the choice of catalysts and reaction conditions. nih.govnih.govorganic-chemistry.org

Structural Studies of this compound Analogues

Direct and extensive tautomeric studies on this compound are not widely documented. However, significant insights can be drawn from detailed investigations of its synthetic precursors, particularly 4,5-dicyano-2H-1,2,3-triazole and 2H-1,2,3-triazole-4,5-dicarboxylic acid.

Research on 4,5-dicyano-1,2,3-triazole has provided definitive structural evidence through X-ray diffraction. The synthesis and characterization of 4,5-dicyano-2H-1,2,3-triazole (DCT) confirmed its molecular structure in the solid state. acs.orgresearchgate.net The compound crystallizes in the monoclinic P2₁/c space group, affirming the hydrogen atom's location on the N2 position of the triazole ring, thus establishing it as the 2H-tautomer. acs.org The subsequent hydrolysis of this dicyano precursor yields 2H-1,2,3-triazole-4,5-dicarboxylic acid, and further reactions can produce the target dicarboxamide. nih.gov

The stability of the 2H-tautomer in the dicyano precursor is a strong indicator for the likely tautomeric preference of the dicarboxamide derivative. The electron-withdrawing nature of the carboxamide groups (–CONH₂) is similar to that of the cyano (–CN) and carboxylic acid (–COOH) groups. These groups tend to stabilize the 2H-tautomer. Computational studies on related triazole systems, combined with NMR spectroscopy, have established that the electronic effects of substituents are a determining factor in tautomeric preference. nih.govresearchgate.net

Below is a data table summarizing the crystallographic data for the key precursor, 4,5-dicyano-2H-1,2,3-triazole.

Table 1: Crystallographic Data for 4,5-Dicyano-2H-1,2,3-triazole (1) acs.org
ParameterValue
Chemical FormulaC₄HN₅
Formula Weight119.10 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a (Å)6.0162(6)
b (Å)11.2171(10)
c (Å)7.5625(7)
β (°)94.214(8)
Volume (ų)508.97(8)
Z (Formula units per cell)4

The synthesis of N-methylated derivatives of 4,5-disubstituted 1,2,3-triazoles provides further insight into isomeric possibilities. For example, methylation of 4,5-dicyano-1,2,3-triazole can lead to 1-methyl or 2-methyl isomers. Studies have shown the successful synthesis of 2-methyl-4,5-dicyano-1,2,3-triazole, which can then be converted to its corresponding dicarboxylic acid and dicarboxamide analogues. nih.gov The characterization of these fixed-isomer derivatives is essential for comparing spectroscopic data and confirming the structures of potentially tautomeric compounds.

Amide Bond Isosteres

The 1,2,3-triazole ring is recognized as a valuable bioisostere for the amide bond in peptidomimetics. nih.govnih.gov Specifically, 1,5-disubstituted 1,2,3-triazoles can mimic the cis-amide bond conformation, while 1,4-disubstituted triazoles act as surrogates for the more common trans-amide bond. nih.gov This principle is relevant to this compound, where the core triazole heterocycle serves as a scaffold for two carboxamide groups. The orientation and electronic properties of this central ring system are thus of significant interest in medicinal chemistry for designing molecules that can interact with biological targets. nih.gov

Computational and Theoretical Investigations of 2h 1,2,3 Triazole 4,5 Dicarboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 2H-1,2,3-triazole-4,5-dicarboxamide from first principles. These methods, particularly Density Functional Theory (DFT), are instrumental in elucidating electronic structure, molecular geometry, and reactivity descriptors.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and equilibrium geometry of molecules. nih.gov By approximating the electron density of a system, DFT can accurately predict various molecular properties. For triazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometries and electronic properties. nih.gov

The synthesis of the related compound, 1-methyl-4,5-dicarboxamide-1,2,3-triazole, has been reported, which can be seen as a close analogue to the target molecule. nih.gov Computational studies on such analogues are crucial for understanding the structural impact of the carboxamide groups on the triazole scaffold.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For various 1,2,3-triazole derivatives, the HOMO-LUMO energy gap has been a subject of investigation to understand their electronic properties and potential applications. nih.gov For instance, in a study of novel fused 1,2,3-triazoles, molecular modeling was used to probe their structure-activity relationships. nih.gov While specific values for this compound are not available, analysis of related structures suggests that the distribution of HOMO and LUMO orbitals would be significantly influenced by the electron-withdrawing nature of the carboxamide groups. The HOMO is likely to be localized on the triazole ring, while the LUMO may be distributed over the carbonyl groups and the triazole ring.

Table 1: Illustrative HOMO-LUMO Energy Gaps for Related Triazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
1-Aryl-4-formyl-1,2,3-triazole-7.2 to -7.5-2.0 to -2.3~5.0
1,4-Disubstituted-1,2,3-triazoles-6.5 to -7.0-1.5 to -2.0~4.5-5.5

Note: The data in this table is illustrative and based on typical values for related triazole derivatives. It does not represent experimental or calculated values for this compound.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For triazole derivatives, MEP maps reveal that the nitrogen atoms of the triazole ring are typically regions of negative electrostatic potential, making them potential sites for hydrogen bonding and coordination with metal ions. The hydrogen atoms of the amide groups in this compound would be expected to show positive electrostatic potential, making them hydrogen bond donors. The carbonyl oxygen atoms of the carboxamide groups would exhibit strong negative potential, indicating their role as hydrogen bond acceptors.

In a study on energetic compounds derived from 4,5-dicyano-1,2,3-triazole, molecular electrostatic potentials were calculated to predict their properties. nih.gov Such calculations for this compound would provide a detailed picture of its charge distribution and intermolecular interaction potential.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as solvents.

Conformational Analysis

The conformational landscape of this compound is determined by the rotational freedom around the single bonds connecting the carboxamide groups to the triazole ring. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is expected to be significantly influenced by the solvent. MD simulations in explicit solvent models can be used to study how solvent molecules interact with the solute and affect its conformation and dynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on structural features and reactivity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property descriptors of a series of compounds with their biological activity or chemical reactivity. For this compound, a QSAR study would be instrumental in predicting its potential biological activities and understanding the key structural features that govern its reactivity.

Although no specific QSAR models for this compound were found, studies on other triazole derivatives, such as 1,2,4-triazoles, have successfully employed this methodology. nih.govnih.gov These studies typically involve the calculation of a variety of molecular descriptors, which can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as dipole moment, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the electron-withdrawing nature of the carboxamide groups would significantly influence these parameters.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The spatial arrangement of the dicarboxamide groups would be a critical steric factor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the connectivity of atoms.

A hypothetical QSAR study on a series of derivatives of this compound would involve synthesizing analogs with varied substituents and correlating their measured activities with calculated descriptors. The resulting mathematical model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced reactivity or specific biological functions. The polar nature of the triazole ring, coupled with the hydrogen bonding capabilities of the amide groups, would likely be identified as a significant contributor to its interaction with biological targets. researchgate.net

Table 1: Hypothetical Descriptors for QSAR Analysis of this compound Derivatives

Descriptor TypeSpecific DescriptorPotential Influence on Reactivity/Activity
Electronic HOMO-LUMO GapInfluences chemical reactivity and electronic transitions.
Dipole MomentAffects solubility and intermolecular interactions.
Mulliken Atomic ChargesIndicates sites susceptible to nucleophilic or electrophilic attack.
Steric Molecular VolumeDetermines how the molecule fits into an active site.
Surface AreaRelates to the extent of interaction with a solvent or receptor.
Topological Wiener IndexEncodes information about molecular branching.

Reaction Mechanism Elucidation through Computational Methods

Computational methods, particularly density functional theory (DFT), are powerful tools for elucidating reaction mechanisms at the molecular level. nih.gov For this compound, computational studies could illuminate the pathways of its synthesis and subsequent reactions.

The synthesis of the 2H-1,2,3-triazole ring system itself is a subject of computational interest. The Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne is a common route to 1,2,3-triazoles. nih.govnih.gov Computational studies on this reaction have detailed the transition state structures and activation energies, providing insights into the regioselectivity of the reaction. nih.gov For instance, the synthesis of a related compound, 4,5-dicyano-2H-1,2,3-triazole, has been reported, and computational analysis of its formation would proceed through similar mechanistic investigations. researchgate.net

A computational study on the formation of this compound would likely start from a suitable precursor, such as an azido-alkyne bearing amide functionalities. DFT calculations could then be used to:

Map the Potential Energy Surface: This involves identifying the structures of reactants, intermediates, transition states, and products along the reaction coordinate.

Calculate Activation Barriers: The energy difference between the reactants and the transition state determines the reaction rate.

Investigate Solvent Effects: The inclusion of a solvent model can provide a more realistic description of the reaction environment.

Furthermore, the reactivity of the this compound molecule itself could be explored. For example, the tautomeric equilibrium between the 1H- and 2H-isomers of the triazole ring is a known phenomenon that can be studied computationally. nih.govresearchgate.net The relative energies of the tautomers, calculated using high-level theoretical methods, would indicate the predominant form in different environments. Additionally, the N-H protons of the amide groups and the triazole ring are acidic, and their pKa values could be predicted using computational approaches.

Table 2: Key Computational Parameters in Reaction Mechanism Studies

ParameterDescriptionRelevance to this compound
Transition State Geometry The molecular structure at the highest point on the reaction pathway.Determines the steric and electronic requirements for the reaction to occur.
Activation Energy (ΔG‡) The free energy difference between the transition state and the reactants.Governs the kinetic feasibility and rate of the reaction.
Reaction Energy (ΔG°) The free energy difference between the products and the reactants.Indicates the thermodynamic favorability of the reaction.
Imaginary Frequency A vibrational mode with a negative frequency, characteristic of a transition state.Confirms that the identified stationary point is a true transition state.

Reaction Mechanisms and Chemical Transformations of 2h 1,2,3 Triazole 4,5 Dicarboxamide

Mechanistic Pathways of Triazole Ring Formation

The formation of the 1,2,3-triazole ring system, the core of 2H-1,2,3-triazole-4,5-dicarboxamide, can be achieved through several synthetic routes. A primary method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of azides with alkynes. youtube.comresearchgate.net This reaction can be catalyzed by copper(I), which typically yields 1,4-disubstituted triazoles, or by ruthenium, which can lead to 1,5-disubstituted products. researchgate.net The stability of the triazole ring is attributed to its aromaticity. youtube.comresearchgate.net

For the specific formation of 4,5-disubstituted 1,2,3-triazoles, such as the dicarboxamide derivative, the starting materials would logically be an azide (B81097) and a disubstituted alkyne. A plausible pathway involves the cyclization of diaminomaleonitrile (B72808) to form 4,5-dicyano-1,2,3-triazole. nih.gov This dicyano compound can then be hydrolyzed to the corresponding dicarboxylic acid or diamide. nih.gov The hydrolysis of 4,5-dicyano-1,2,3-triazole to 4-carboxamide-5-cyano-1,2,3-triazole has been reported to occur in the presence of hydrochloric acid and acetic acid. nih.gov Further hydrolysis under alkaline conditions, for instance with sodium hydroxide, can yield 2H-1,2,3-triazole-4,5-dicarboxylic acid. nih.govbldpharm.com The dicarboxylic acid can then be converted to the dicarboxamide.

Another approach involves multicomponent reactions. For instance, 4-amino-5-carboxamido-1,2,3-triazole can participate in heterocyclization reactions with carbonyl compounds, although this demonstrates the reactivity of a pre-formed triazole rather than its initial formation. beilstein-journals.orgnih.gov

The synthesis of related 1,2,3-triazole-4-carboxylic acids has been achieved via a ruthenium(II)-catalyzed rearrangement of 4-hydrazonoisoxazol-5-ones. researchgate.net

Table 1: Selected Reagents and Conditions for Triazole Ring Formation

Starting MaterialsCatalyst/ReagentsProduct TypeReference
Azides and AlkynesCopper(I)1,4-Disubstituted 1,2,3-triazoles researchgate.net
Azides and AlkynesRuthenium1,5-Disubstituted 1,2,3-triazoles researchgate.net
Diaminomaleodinitrile-4,5-Dicyano-1,2,3-triazole researchgate.net
4,5-Dicyano-1,2,3-triazoleHCl, Acetic Acid4-Carboxamide-5-cyano-1,2,3-triazole nih.gov
4,5-Dicyano-1,2,3-triazoleSodium Hydroxide2H-1,2,3-Triazole-4,5-dicarboxylic acid nih.gov
3,4-Disubstituted isoxazol-5(4H)-ones and Diazonium saltsRu(II)2H-1,2,3-Triazole-4-carboxylic acids researchgate.net

Reactivity of Carboxamide Groups

The carboxamide groups at the 4 and 5 positions of the triazole ring are key to its chemical reactivity. These groups can undergo various transformations typical of amides. For instance, 4-carboxamide-5-cyano-1,2,3-triazole can undergo a Hofmann rearrangement to produce 4-cyano-5-amino-1,2,3-triazole. nih.gov

Furthermore, the dicarboxamide can be derived from the corresponding dicarboxylic acid. The synthesis of 2H-1,2,3-triazole-4,5-dicarboxylic acid dimethyl ester is achieved by esterification of the dicarboxylic acid with methanol (B129727) and sulfuric acid. nih.gov This diester can then be converted to 4,5-dicarbohydrazide-1,2,3-triazole via hydrazinolysis. nih.gov The hydrazide, in turn, can undergo condensation to form fused heterocyclic systems like 4,7-dione-1,2,3-triazolo[4,5-d]pyridazine. nih.gov

The reactivity of related 1H-1,2,3-triazole-4-carboxamides has been explored in the context of developing potent and selective inverse agonists and antagonists of the pregnane (B1235032) X receptor (PXR). nih.gov

Cycloaddition and Rearrangement Reactions

1,2,3-Triazoles are formed through 1,3-dipolar cycloaddition reactions. youtube.com Once formed, the triazole ring can participate in further reactions. While the 1,2,3-triazole ring itself is generally stable, its derivatives can undergo rearrangements. nih.gov A notable example is the Dimroth rearrangement, which has been observed in 4-amino-5-nitro-1,2,3-2H-triazole, leading to the formation of different nitrogen-rich heterocyclic compounds. rsc.org This rearrangement can be catalyzed by heat or acid. rsc.org

Gas-phase rearrangements of 1,2,3-triazoles into 1,2,3-thiadiazoles have also been observed under certain mass spectrometry conditions. researchgate.net

Multicomponent reactions involving 4-amino-5-carboxamido-1,2,3-triazole with aldehydes and cyclic ketones can lead to the formation of fused ring systems such as triazolo[5,1-b]quinazolines. beilstein-journals.org These reactions highlight the ability of the substituted triazole to act as a building block in complex heterocyclizations.

Organocatalytic [3+2] cycloadditions between α,β-unsaturated esters and azides can produce regioselective 1,4-disubstituted-1,2,3-triazoles. nih.gov

Electrophilic and Nucleophilic Attack Studies

The 1,2,3-triazole ring contains both pyrrole-type and pyridine-type nitrogen atoms, which influences its reactivity towards electrophiles and nucleophiles. nih.gov The ring system is generally stable and can undergo electrophilic substitution at either carbon or nitrogen atoms. nih.gov

In the context of fused systems, such as 2H-thiazolo[4,5-d] researchgate.netrsc.orgnih.govtriazole, a sulfone group on the thiazole (B1198619) ring acts as a versatile handle for various transformations, including SNAr reactions with amines and thiols. nih.govrsc.org This indicates that the fused triazole system can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups.

Studies on 4-amino-5-carboxamido-1,2,3-triazole show its participation in multicomponent reactions where it acts as a nucleophile. nih.gov The reaction can proceed through the amino group and either the endocyclic NH or the carboxamide fragment. beilstein-journals.org

Solvent and Temperature Effects on Reaction Kinetics

Solvent and temperature are critical parameters that can influence the outcome and rate of reactions involving 1,2,3-triazoles. For the synthesis of bis(1,2,3-triazole) and 5-alkynyl-1,2,3-triazole, temperature can be used to control the selectivity of the copper-catalyzed Huisgen cycloaddition. scispace.comresearchgate.net

In the Dimroth rearrangement of 4-amino-5-nitro-1,2,3-2H-triazole, the reaction is promoted by heat (80 °C). rsc.org

The synthesis of 4,5-dicyano-2H-1,2,3-triazole was optimized with toluene (B28343) as the solvent and a reaction temperature of 35-40°C. researchgate.net

Multicomponent reactions involving 4-amino-5-carboxamido-1,2,3-triazole have been studied under various conditions, including conventional heating, microwave irradiation, and ultrasonic irradiation. nih.gov Microwave-assisted synthesis in methanol at 120 °C was found to be effective for certain heterocyclizations. beilstein-journals.org In some cases, ultrasound-assisted procedures were the method of choice. beilstein-journals.org

Table 2: Influence of Solvents and Temperature on Specific Reactions

ReactionSolvent(s)TemperatureEffectReference
Synthesis of 4,5-dicyano-2H-1,2,3-triazoleToluene35-40°COptimized yield researchgate.net
Dimroth RearrangementNot specified80°CPromotes rearrangement rsc.org
Huisgen Cycloaddition (selectivity control)Not specified60°COptimum temperature for certain products scispace.com
Multicomponent HeterocylizationMethanol120°C (Microwave)Effective for spiro-compound synthesis beilstein-journals.org

Coordination Chemistry and Supramolecular Assembly of 2h 1,2,3 Triazole 4,5 Dicarboxamide and Its Analogues

Ligand Design and Coordination Modes

The design of ligands based on the 1,2,3-triazole-4,5-dicarboxamide framework offers a rich platform for creating diverse coordination environments. The 1,2,3-triazole moiety itself is a robust building block, known for its stability and ability to participate in various interactions, including metal coordination, hydrogen bonding, and π-π stacking. nih.gov The electron-withdrawing nature of the three nitrogen atoms in the triazole ring influences the acidity of the N-H proton and the electronic properties of the substituent groups. nih.gov

The amide groups at the 4 and 5 positions introduce additional coordination sites and strong hydrogen bond donors and acceptors. This dual functionality is key to its role in building complex architectures. While direct studies on the coordination of 2H-1,2,3-triazole-4,5-dicarboxamide are limited, extensive research on its close analogue, 1,2,3-triazole-4,5-dicarboxylic acid (H₃tzdc), provides significant insight into its potential coordination behavior. The dicarboxylate analogue has been shown to form a variety of coordination polymers and metal-organic frameworks (MOFs), demonstrating a range of coordination modes. nih.govresearchgate.net It is anticipated that the dicarboxamide will exhibit analogous, though not identical, coordination behavior due to the different steric and electronic nature of the amide versus the carboxylate group.

The bifunctional nature of 1,2,3-triazole dicarboxylates makes them excellent candidates for the construction of MOFs and coordination polymers. nih.govdntb.gov.ua For instance, 1,2,3-triazole-4,5-dicarboxylic acid has been used to synthesize novel metal-organic frameworks with various metal ions, including cadmium and copper. researchgate.net In one such case, the ligand exhibited diverse and novel coordination modes, leading to the formation of a tetranuclear cadmium cluster that resulted in a 3D framework with distinct channels. researchgate.net Another example shows the formation of a unique metalloporphyrin-like plane with copper atoms, resulting in a non-interpenetrating network. researchgate.net

These structures highlight the versatility of the triazole-dicarboxylate core in generating complex, porous architectures. The introduction of a co-ligand, such as a flexible dicarboxylate, can further influence the final structure, leading to pillared-bilayer networks or infinite three-dimensional frameworks. dntb.gov.ua While specific examples using this compound are not prevalent in the literature, its structural similarity to the dicarboxylic acid suggests a high potential for forming similar MOF and coordination polymer structures. The amide groups would offer different hydrogen bonding capabilities, potentially leading to novel network topologies.

Four 3d-4d heterometallic coordination polymers based on 1,2,3-triazole-4,5-dicarboxylate have been synthesized, demonstrating the ligand's ability to bridge different metal centers. documentsdelivered.com These complexes, with metals such as Ag(I), Co(II), Ni(II), and Cu(II), form three-dimensional frameworks, further underscoring the potential of this ligand family in creating complex heterometallic materials. nih.govdocumentsdelivered.com

The dicarboxamide moiety in this compound offers multiple potential binding sites for metal ions. The oxygen atoms of the carbonyl groups and the nitrogen atoms of the amide and triazole moieties can all participate in coordination. This allows for both chelation to a single metal center and bridging between multiple metal centers.

In studies of the analogous 1,2,3-triazole-4,5-dicarboxylic acid, the carboxylate groups have been shown to coordinate to metal ions in various modes, including monodentate, bidentate chelation, and bridging. researchgate.net It is reasonable to infer that the dicarboxamide derivative would exhibit similar versatility. The amide groups can coordinate through the carbonyl oxygen, which is a common mode of coordination for amides. The potential for the amide nitrogen to coordinate is generally lower but can occur under certain conditions.

The combination of the triazole ring and the two carboxamide groups provides a multidentate ligand capable of forming stable five- or six-membered chelate rings with a metal ion. Furthermore, the ligand can bridge two or more metal centers, with the triazole ring coordinating to one metal and the carboxamide groups coordinating to another, or with the entire ligand bridging between metal clusters. This bridging capability is fundamental to the formation of extended one-, two-, and three-dimensional coordination polymers and MOFs.

Formation of Supramolecular Architectures

The ability of this compound to form well-defined supramolecular architectures is largely dictated by non-covalent interactions, particularly hydrogen bonding and self-assembly processes.

Hydrogen bonding is a dominant force in the solid-state structures of triazole derivatives. nih.govrsc.org The 2H-1,2,3-triazole ring itself contains both hydrogen bond donors (the N-H group) and acceptors (the lone pairs on the other nitrogen atoms). nih.gov The introduction of two carboxamide substituents at the 4 and 5 positions significantly increases the potential for extensive hydrogen bonding. Each amide group provides an N-H donor and a C=O acceptor, allowing for the formation of robust and predictable hydrogen-bonding motifs.

In related crystal structures of triazole derivatives, N-H···O and N-H···N hydrogen bonds are commonly observed, linking molecules into chains, sheets, or more complex three-dimensional networks. nih.govrsc.orgresearchgate.net For example, in the crystal structure of a fluorinated 1,2,3-triazole derivative, N-H···O hydrogen bonds connect neighboring molecules into chains. rsc.org In another case, the presence of water molecules can lead to a three-dimensional hydrogen-bonding network. rsc.org The 2H-tautomer of the 1,2,3-triazole ring, with the proton on the central nitrogen, is symmetric and can influence the resulting hydrogen bond patterns. nih.gov The interplay between the triazole N-H, the amide N-H, and the carbonyl oxygen acceptors is expected to lead to highly organized supramolecular structures for this compound.

The directed nature of the hydrogen bonds in this compound and its analogues drives their self-assembly into ordered supramolecular structures. dntb.gov.ua The combination of the rigid triazole core and the hydrogen-bonding capabilities of the amide groups can lead to the spontaneous formation of well-defined architectures in the solid state. Triazoles are known to form supramolecular systems through a combination of coordinate bonds, hydrogen bonds, ion-dipole interactions, and π-π stacking. nih.gov

The self-assembly can result in various structures, from simple dimers and chains to more complex layered and three-dimensional networks. The specific architecture will depend on factors such as the solvent used for crystallization and the presence of any co-formers. The planarity of the triazole ring also facilitates π-π stacking interactions, which can further stabilize the self-assembled structures.

Metal Complexation Studies

While specific metal complexation studies for this compound are not widely reported, the broader family of 1,2,3-triazoles has been extensively studied as ligands for a variety of metal ions. uky.edu The coordination of metal ions to 1,2,3-triazole-based ligands can lead to the formation of discrete coordination complexes, coordination polymers, and MOFs with interesting magnetic, luminescent, and catalytic properties. rsc.org

The nitrogen atoms of the 1,2,3-triazole ring are effective coordination sites for a range of transition metals. uky.edu The complexation is often accompanied by changes in the spectroscopic and electrochemical properties of the ligand. In the case of this compound, the presence of the dicarboxamide moieties provides additional binding sites, allowing for the formation of stable, multidentate complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,2,3-triazole-based ligands is often achieved through methods such as hydrothermal synthesis, solvothermal reactions, or slow evaporation from a solution. researchgate.netiucr.orgmdpi.com These methods facilitate the self-assembly of metal ions and the organic ligands to form crystalline coordination polymers or discrete molecular complexes. researchgate.netmdpi.com

For instance, the reaction of 1H-1,2,3-triazole-4,5-dicarboxylic acid (H₃tda) with metal salts like zinc(II) or cobalt(II) under hydrothermal conditions has been shown to yield crystalline coordination polymers. tandfonline.comtandfonline.com In a typical synthesis, the triazole ligand is mixed with a metal salt in a solvent, often water or a water-organic solvent mixture, and heated in a sealed vessel. researchgate.nettandfonline.com The resulting crystalline products are then isolated and characterized.

The characterization of these complexes is systematically performed using a variety of analytical techniques:

Elemental Analysis: This technique is used to determine the empirical formula of the synthesized complexes, ensuring the correct stoichiometry of the metal, ligand, and any coordinated or lattice solvent molecules. researchgate.netuobaghdad.edu.iq

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. The spectra of the complexes are compared to that of the free ligand to observe shifts in the characteristic vibrational frequencies of the functional groups, particularly the carboxylate groups. tandfonline.comtandfonline.com

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the complexes and to determine the presence and nature of solvent molecules (coordinated or lattice). researchgate.net

Analogous synthetic strategies can be envisioned for this compound, where the amide groups would be expected to participate in coordination. The synthesis of various other triazole derivatives and their metal complexes has also been reported, highlighting the versatility of the triazole ring as a ligand scaffold. uobaghdad.edu.iqnih.govnih.govuobaghdad.edu.iq For example, new chelating ligands derived from 1,2,3-triazole have been synthesized via click chemistry and complexed with rhodium, platinum, and gold. uobaghdad.edu.iq Similarly, transition metal complexes of other substituted triazoles, such as those with thiol or pyridine (B92270) groups, have been successfully prepared and characterized. nih.govnih.gov

Spectroscopic and Structural Analysis of Coordination Compounds

The detailed structural and spectroscopic analysis of coordination compounds provides fundamental information about the bonding, geometry, and dimensionality of the resulting architectures.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: In the metal complexes of 1H-1,2,3-triazole-4,5-dicarboxylic acid, the IR spectra typically show a shift in the asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻) compared to the free acid. This shift is a clear indication of the coordination of the carboxylate groups to the metal centers. tandfonline.comtandfonline.com For this compound complexes, one would expect to see shifts in the C=O and N-H stretching and bending vibrations of the amide groups upon coordination.

UV-Vis Spectroscopy: Electronic spectra can provide information about the coordination environment of the metal ion. For transition metal complexes, d-d transitions can often be observed, and their positions and intensities are indicative of the coordination geometry (e.g., octahedral or tetrahedral). nih.govekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H, ¹³C) is a powerful tool to elucidate the structure of the ligand within the complex in solution. uobaghdad.edu.iqnih.gov

Structural Analysis:

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds. researchgate.netiucr.orgmdpi.comtandfonline.com Studies on metal complexes of 1H-1,2,3-triazole-4,5-dicarboxylic acid have revealed diverse and fascinating structures.

For example, a zinc(II) complex, [Zn₃(tda)₂(bipy)₂(H₂O)₂·4H₂O]ₙ, forms a coordination polymer where the triazole ligand (tda³⁻) acts as a hexadentate bridging ligand, connecting multiple zinc centers. tandfonline.comtandfonline.com In contrast, a cobalt(II) complex, [Co₂(Htda)₂(H₂O)₆·5H₂O], exists as a binuclear unit where two cobalt ions are bridged by two triazole ligands (Htda²⁻). tandfonline.comtandfonline.com These units are then further connected into a 3D supramolecular structure through hydrogen bonding. researchgate.net

The coordination modes of the 1H-1,2,3-triazole-4,5-dicarboxylate ligand are varied. It can coordinate through the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate groups, acting as a versatile building block for constructing multidimensional metal-organic frameworks. researchgate.nettandfonline.comtandfonline.com The coordination geometry around the metal ions is also diverse, with both tetrahedral and octahedral environments being observed. iucr.org

The following tables summarize key structural parameters for representative metal complexes of 1H-1,2,3-triazole-4,5-dicarboxylic acid.

Table 1: Selected Bond Lengths (Å) in a Binuclear Co(II) Complex tandfonline.com

BondLength (Å)
Co(1)–O(1)2.090(2)
Co(1)–O(5W)2.172(3)
Co(1)–N(1)2.107(3)
Co(2)–O(4)2.043(3)
Co(2)–O(8W)2.165(3)
Co(2)–N(4)2.085(3)

Table 2: Coordination Environment in a Zn(II) Coordination Polymer tandfonline.comtandfonline.com

Metal IonCoordination GeometryCoordinated Atoms
Zn(1)Distorted OctahedralN(1), N(5), O(1), O(3), O(1W), O(2W)
Zn(2)Distorted TetrahedralN(3), N(4), O(2), O(4)

These findings on the coordination chemistry of 1H-1,2,3-triazole-4,5-dicarboxylic acid provide a solid foundation for predicting and understanding the behavior of the analogous this compound ligand in the formation of metal complexes. The amide groups of the latter are expected to offer additional or alternative coordination sites, potentially leading to novel structural motifs and properties.

Advanced Applications of 2h 1,2,3 Triazole 4,5 Dicarboxamide in Materials Science and Catalysis

Optoelectronic Materials Research

The inherent electronic characteristics of the 1,2,3-triazole ring, particularly its aromaticity and electron-accepting nature, make it a compelling component for optoelectronic materials. mdpi.com Research has focused on leveraging these properties to create novel organic semiconductors and photoluminescent materials.

Development of Organic Semiconductors

Donor-acceptor (D-A) architectures are a cornerstone of organic semiconductor design, facilitating intramolecular charge transfer, a crucial property for devices like organic field-effect transistors (OFETs). mdpi.com The 2H-benzo[d] rsc.orgrsc.org-triazole moiety, an analogue of 2H-1,2,3-triazole-4,5-dicarboxamide, has been investigated as an acceptor unit in D-A-D type organic semiconductors. mdpi.comrsc.org In these systems, the triazole core is functionalized with various electron-donating groups. rsc.org

The performance of these materials as p-type semiconductors in top-contact/bottom-gate thin-film transistors has been demonstrated. rsc.org The planarity of the molecular structure and efficient intramolecular charge transfer from the donor to the acceptor fragments are critical for their semiconducting behavior. rsc.org Theoretical studies using density functional theory (DFT) have been employed to predict the charge transport properties and energy levels of new n-type organic semiconductors containing thiazole (B1198619) and oxazole (B20620) frameworks, which can be conceptually related to the principles guiding the design of triazole-based semiconductors. researchgate.net

Photoluminescent Properties and Applications

Derivatives of 2H-1,2,3-triazoles are recognized for their significant photoluminescent properties. researchgate.net These compounds have been explored for their potential in various applications, including as chemosensors for pH and metal ions, bioimaging agents, and as active elements in molecular electronic devices such as organic light-emitting diodes (OLEDs). researchgate.net

The photophysical properties of these luminophores are a key area of study. researchgate.net For instance, certain 2-aryl-1,2,3-triazole acids and their sodium salts have been synthesized and their optical properties investigated in different solvents. mdpi.com These studies reveal that the molecular structure, influenced by inter- and intramolecular noncovalent interactions and ionization, plays a crucial role in their photoluminescent behavior. mdpi.com Some sodium 2-phenyl-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylates have demonstrated notable characteristics as water-soluble blue fluorophores with high quantum yields. mdpi.com

Furthermore, the synthesis of sulfonate-functionalized 1,2,4-triazole (B32235) ligands and their coordination with cadmium ions has resulted in 2D coordination networks that retain the photoluminescent properties of the ligand. rsc.org This highlights the potential for creating solid-state luminescent materials based on triazole derivatives.

Functional Polymers and Composites

The 1,2,3-triazole moiety is a valuable component in the synthesis of functional polymers. nih.gov Its derivatives can be incorporated into polymer backbones to impart specific properties. For example, novel conjugated porous polymers incorporating 1,2,3-triazole as an acceptor unit have been shown to exhibit significant photocatalytic activities for organic chemical transformations. nih.gov

The synthesis of polymers containing 4-azo-3,5-substituted-1,2,4-triazole derivatives has also been reported. ajchem-a.com These polymers have shown promise in applications such as antibacterial and anticorrosion coatings. ajchem-a.com Additionally, functional polymer nanocomposites containing triazole and carboxyl groups have been synthesized, and their thermo-oxidative stabilities have been examined. researchgate.net

Energetic Materials Development

The high nitrogen content and heat of formation of the 1,2,3-triazole ring make it an attractive scaffold for the development of energetic materials. nih.govenergetic-materials.org.cn The combination of the 1,2,3-triazole ring with other heterocycles can enhance both the detonation performance and thermal stability of the resulting energetic compounds. nih.gov

A key precursor in this field is 4,5-dicyano-1,2,3-triazole, which can be derived from diaminomaleonitrile (B72808). nih.gov This precursor is used to synthesize a variety of nitrogen-rich compounds and intermediates with monocyclic, bicyclic, and fused ring structures. nih.gov For example, energetic salts have been synthesized from derivatives like 4,5-bis(4,5-diamine-1,2,4-triazole-3-yl)-2H-1,2,3-triazole, which have potential applications in gas-generating compositions. nih.gov The nitrated and oxidized products of these compounds have also been investigated as green gas generant ingredients. nih.gov

The performance of energetic materials is often evaluated based on parameters such as detonation velocity, detonation pressure, and sensitivity to impact and friction. The table below presents a comparison of the properties of RDX (a conventional explosive) with an energetic salt based on a 1,2,4-triazole derivative.

CompoundDensity (g·cm⁻³)Detonation Velocity (m·s⁻¹)Detonation Pressure (GPa)
RDX1.82--
3,4-diamino-triazole (DATr) salt1.82862032.8

This table presents data for a 3,4-diamino-triazole (DATr) based energetic salt for comparative purposes. researchgate.net

Catalytic Roles of this compound and its Derivatives

Triazole derivatives have found significant utility in the field of catalysis, particularly as ligands for transition metal catalysts and as organocatalysts. rsc.orgnih.gov

Organocatalysis

Organocatalysis offers a metal-free alternative for various chemical transformations. nih.gov The synthesis of substituted 1,2,3-triazoles can be achieved through different organocatalytic routes, which are valued for their high regioselectivity, broad substrate scope, and high yields. nih.gov

An important development in this area is the asymmetric aza-Michael reaction of 4-aryl-NH-1,2,3-triazoles with cyclic enones. nih.gov This reaction, catalyzed by chiral bifunctional thiourea (B124793) organocatalysts, allows for the enantioselective synthesis of 2,4-disubstituted 1,2,3-triazoles. nih.gov The cinchonine-derived thiourea catalyst has been shown to be particularly effective, producing N2-functionalized 1,2,3-triazoles in high optical yields. nih.gov

Ligands in Transition Metal Catalysis

The 1,2,3-triazole ring system is a notable structural motif in coordination chemistry, capable of binding to metal centers and influencing the catalytic activity of transition metal complexes. nih.gov While direct catalytic applications of the parent this compound are not extensively documented, the coordination behavior of closely related analogs, such as 1H-1,2,3-triazole-4,5-dithiolates, provides significant insight into its potential. These dithiolate analogs, which feature sulfur atoms in place of the dicarboxamide's oxygen and NH groups, have been successfully used to synthesize and characterize complexes with transition metals. rsc.org

For instance, 1H-1,2,3-triazole-4,5-dithiolate ligands have been coordinated with titanium and nickel. rsc.org The synthesis of complexes such as [(η⁵-C₅H₅)₂Ti(tazdt)] and [Ni(dppe)(tazdt)] (where tazdt²⁻ is the triazole-dithiolate ligand and dppe is bis(diphenylphosphanyl)ethane) demonstrates the triazole derivative's ability to act as a bidentate ligand, forming stable coordination compounds. rsc.org These complexes have been fully characterized, including structure determination by single-crystal X-ray diffraction, confirming the coordination of the metal to the sulfur atoms of the dithiolate. rsc.org

The electronic properties of these complexes were investigated using cyclic voltammetry and spectroscopy, revealing that the triazole-dithiolate ligands create a coordination environment similar to that of benzene-1,2-dithiolate, a well-known ligand in catalysis. rsc.org The ability of the triazole moiety to form such stable complexes underscores the potential of this compound to act as a ligand. The amide groups in the dicarboxamide offer alternative coordination sites (via oxygen or nitrogen atoms) and can engage in hydrogen bonding, which could further stabilize catalytic intermediates or influence the stereoselectivity of a reaction. The development of catalysts based on BINOL-triazoles for reactions like the titanium-catalyzed addition of alkylzinc reagents to aldehydes further highlights the utility of the triazole core in asymmetric catalysis. nih.gov

Table 1: Examples of Transition Metal Complexes with 1,2,3-Triazole-4,5-dithiolate Ligands

This table is based on data for the analogous dithiolate compound to illustrate the coordination potential of the 4,5-disubstituted triazole scaffold.

Metal Center Co-ligand Triazole Ligand Resulting Complex Ref.
Titanium (Ti) Cyclopentadienyl (Cp) 1H-1,2,3-triazole-4,5-dithiolate [(η⁵-C₅H₅)₂Ti(tazdt)] rsc.org
Nickel (Ni) dppe 1H-1,2,3-triazole-4,5-dithiolate [Ni(dppe)(tazdt)] rsc.org
Palladium (Pd) dppe 1H-1,2,3-triazole-4,5-dithiolate [Pd(dppe)(tazdt)] rsc.org
Nickel (Ni) None 1H-1,2,3-triazole-4,5-dithiolate (NBu₄)ₙ[Ni(tazdt)₂] rsc.org

***dppe** = bis(diphenylphosphanyl)ethane; tazdt = 1H-1,2,3-triazole-4,5-dithiolate*

Chemosensing Applications

Chemosensors are molecules designed to bind selectively with specific analytes and produce a detectable signal, such as a change in color or fluorescence. sci-hub.seresearchgate.net The 1,2,3-triazole framework is a popular component in the design of chemosensors due to its stable, aromatic structure and the ability of its nitrogen atoms to coordinate with metal ions. researchgate.net Furthermore, the triazole ring can be readily functionalized, allowing for the attachment of signaling units (chromophores or fluorophores) and additional binding sites to enhance sensitivity and selectivity. sci-hub.seresearchgate.net

While specific studies on this compound as a chemosensor are limited, its precursor, 1,2,3-triazole-4,5-dicarboxylic acid (TADA), has been used in sensing applications. For example, gold nanoparticles functionalized with TADA (TADA-AuNPs) have been developed as a colorimetric sensor for the detection of aluminum ions (Al³⁺). nanobioletters.com The proposed mechanism involves an "interparticle cross-linking process" where the carboxylate groups of TADA on different nanoparticles coordinate with Al³⁺ ions, causing the nanoparticles to aggregate and inducing a visible color change. nanobioletters.com

The dicarboxamide derivative possesses key features that make it a promising candidate for chemosensing, particularly for anions. The two amide (-CONH₂) groups are excellent hydrogen bond donors. This feature is critical for the recognition of anions like fluoride (B91410) (F⁻), acetate (B1210297) (OAc⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻), which are strong hydrogen bond acceptors. researchgate.netrsc.org The sensing mechanism would likely involve the formation of hydrogen bonds between the amide N-H protons and the target anion, leading to a change in the electronic properties of the sensor molecule that can be detected by spectroscopic methods like fluorescence or UV-Vis absorption. rsc.org Many triazole-based sensors operate on principles such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where binding to the analyte modulates the fluorescence output, often resulting in a "turn-on" or "turn-off" response. researchgate.net The combination of the triazole ring and the dual amide groups in this compound provides a strong foundation for the rational design of new, selective chemosensors.

Table 2: Sensing Applications of a Closely Related Triazole Derivative

Sensor Material Analyte Detection Principle Limit of Detection (LOD) Ref.
TADA-AuNPs Aluminum (Al³⁺) Interparticle cross-linking aggregation 1.5 µM nanobioletters.com

***TADA** = 1,2,3-triazole-4,5-dicarboxylic acid*

Exploration of Biological Activity Mechanisms for 2h 1,2,3 Triazole 4,5 Dicarboxamide Derivatives Excluding Clinical Trials and Safety

In Silico Studies of Molecular Interactions with Biological Targets

Computational methods, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the potential mechanisms of action for 1,2,3-triazole derivatives by predicting their interactions with various biological targets at a molecular level.

Molecular Docking for Enzyme and Receptor Binding Affinity

Molecular docking studies have been widely employed to predict the binding affinities and interaction patterns of 1,2,3-triazole derivatives with various enzymes and receptors implicated in disease pathogenesis. nih.govpensoft.netnih.govresearchgate.net These in silico analyses provide valuable insights into the potential mechanisms of action and guide the rational design of more potent and selective inhibitors.

One key area of investigation has been the targeting of protein tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are often overexpressed in tumors and play a crucial role in cancer progression. nih.govresearchgate.net For instance, a series of novel 1,2,3-triazole/1,2,4-oxadiazole hybrids were designed and evaluated as dual inhibitors of EGFR and VEGFR-2. nih.gov Molecular docking simulations revealed that the most active compounds fit well within the active sites of both EGFR and VEGFR-2, indicating their potential to inhibit these key signaling pathways in cancer. nih.gov Similarly, other studies have identified 1,2,3-triazole derivatives with potent inhibitory activity against EGFR, BRAFV600E, and EGFRT790M, with docking studies confirming their binding modes. mdpi.com

Carbonic anhydrase IX (CA IX), a tumor-associated enzyme that is overexpressed in hypoxic conditions, has also been a target for 1,2,3-triazole derivatives. nih.govrsc.org Docking studies of triazole benzene (B151609) sulfonamide derivatives with human CA IX have shown favorable interactions with key residues in the active site, such as Gln92, Thr200, and His68, suggesting a mechanism for their inhibitory activity. nih.govrsc.org

The antimicrobial potential of 1,2,3-triazole derivatives has also been explored through molecular docking. Studies have targeted enzymes like Glucosamine-6-phosphate synthase, which is crucial for the biosynthesis of the bacterial cell wall. nih.gov The docking results for novel 1,2,3-triazole-4,5-diesters and their derivatives showed good binding energies toward the target protein, suggesting they may act as inhibitors of this enzyme. nih.gov

Furthermore, in the context of antiviral research, molecular docking has been used to investigate the interactions of 1,2,3-triazole derivatives with viral proteins. For example, studies have focused on the HIV-1 capsid protein, a promising target for antiviral therapy. nih.gov Docking simulations of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives have shown direct and effective interactions with recombinant CA proteins, supporting their potential as HIV-1 capsid inhibitors. nih.gov

The following table summarizes the findings of selected molecular docking studies on 1,2,3-triazole derivatives:

Derivative ClassTarget Enzyme/ReceptorKey Interacting ResiduesPredicted Activity
1,2,3-Triazole/1,2,4-Oxadiazole HybridsEGFR, VEGFR-2Not specifiedDual Inhibition
Triazole Benzene SulfonamidesCarbonic Anhydrase IXGln92, Thr200, His68Inhibition
1,2,3-Triazole-4,5-diestersGlucosamine-6-phosphate synthaseNot specifiedInhibition
4-Phenyl-1H-1,2,3-triazole Phenylalanine DerivativesHIV-1 Capsid ProteinNot specifiedInhibition

Dynamics of Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a more dynamic view of the interactions between ligands and their protein targets, complementing the static picture offered by molecular docking. arabjchem.orgnih.gov These simulations can reveal the stability of ligand-protein complexes and the conformational changes that occur upon binding. arabjchem.org

MD simulations have been used to study the stability of complexes formed between 1,2,4-triazole (B32235) derivatives and enzymes involved in oxidative stress. pensoft.net The results of these simulations, including analyses of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Solvent Accessible Surface Area (SASA), have indicated the formation of stable complexes, supporting the potential of these compounds as enzyme inhibitors. pensoft.netresearchgate.net

In the context of anticancer research, MD simulations of triazole benzene sulfonamide derivatives complexed with human carbonic anhydrase IX have provided insights into the structural basis of their inhibitory activity. nih.govrsc.org These simulations have shown that the designed compounds can form stable hydrophobic and hydrophilic interactions within the active site of the enzyme. nih.govrsc.org

Furthermore, MD simulations have been employed to investigate the interactions of 1,2,4-triazole derivatives in different media, such as in acid solution, to understand their conformational preferences and interaction energies. nih.gov These studies have shown that the presence of intermolecular hydrogen bonds can significantly increase the interaction energies and stabilize specific tautomeric forms of the triazole ring. nih.gov

The stability of ligand-protein complexes has also been assessed using MD simulations in the study of imidazolo-triazole hydroxamic acid derivatives as potential HDAC2 inhibitors. ajchem-a.com The average RMSD values obtained from these simulations indicated good interaction between the ligands and the receptor. ajchem-a.com

Structure-Activity Relationship Studies for Mechanistic Insights (non-clinical)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.gov By systematically modifying different parts of a molecule and evaluating the resulting changes in activity, researchers can identify key structural features required for a desired biological effect. nih.gov

For 1,2,3-triazole derivatives, SAR studies have provided valuable insights into their antiproliferative and antimicrobial activities. In the context of anticancer research, the nature of the substituent on the triazole ring has been shown to be critical for activity. For example, in a series of coumarin-triazole hybrids, the presence of aromatic rings on the triazole moiety was associated with improved activity against the MCF-7 breast cancer cell line. nih.gov Similarly, for 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, the presence of a phenyl group on the 1,2,3-triazole moiety was found to be important for their antiproliferative action. mdpi.com

The position of substituents can also play a significant role. In a study of 1,2,3-triazole-containing chromene/coumarin derivatives, the phenyl group at the C-2 position of the chromene moiety was found to greatly influence the activity. nih.gov

SAR studies have also been instrumental in optimizing the antimicrobial activity of 1,2,3-triazole derivatives. For instance, in a series of benzooxepine-1,2,3-triazole derivatives, the presence of a 4-fluorophenyl or 2-hydroxyphenyl group on the triazole ring resulted in potent antibacterial activity against S. aureus. nih.gov In another study of 1,2,3-triazole bis-acid thiosemicarbazide (B42300) derivatives, extending the N-1 alkyl substitution from a decyl to a hexadecyl chain was found to enhance the antimicrobial activity. nih.gov

The following table summarizes key SAR findings for different classes of 1,2,3-triazole derivatives:

Derivative ClassKey Structural FeatureImpact on Activity
Coumarin-Triazole HybridsAromatic rings on the triazole moietyIncreased antiproliferative activity
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-onesPhenyl group on the 1,2,3-triazole moietyEnhanced antiproliferative action
Benzooxepine-1,2,3-triazole Derivatives4-Fluorophenyl or 2-hydroxyphenyl group on the triazole ringPotent antibacterial activity
1,2,3-Triazole bis-acid ThiosemicarbazidesExtension of the N-1 alkyl chainEnhanced antimicrobial activity

Investigation of Anti-proliferative Mechanisms in Cell Lines (in vitro, without human trial data)

The anti-proliferative mechanisms of 1,2,3-triazole derivatives have been investigated in various cancer cell lines, revealing their ability to induce apoptosis, disrupt mitochondrial membrane potential, and inhibit key signaling pathways.

Several studies have shown that 1,2,3-triazole derivatives can induce apoptosis, or programmed cell death, in cancer cells. For example, coumarin-triazole hybrids have been shown to cause cell death by apoptosis induction in the MCF7 breast cancer cell line. nih.gov Similarly, a series of 1,2,3-triazole/1,2,4-oxadiazole hybrids were found to promote apoptosis by activating caspases-3 and -8, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov

Disruption of the mitochondrial membrane potential is another mechanism by which 1,2,3-triazole derivatives can exert their anti-proliferative effects. Some coumarin-triazole hybrids have been shown to disrupt the mitochondrial membrane potential, which can trigger the apoptotic cascade. nih.gov

Inhibition of key signaling pathways involved in cell proliferation and survival is also a common mechanism of action for 1,2,3-triazole derivatives. As mentioned previously, many of these compounds have been designed to inhibit protein tyrosine kinases like EGFR and VEGFR-2. nih.govresearchgate.net By blocking the activity of these receptors, 1,2,3-triazole derivatives can interfere with downstream signaling pathways that are essential for tumor growth and angiogenesis.

Furthermore, some 1,2,3-triazole derivatives have been shown to inhibit other important kinases, such as Focal Adhesion Kinase (FAK). escholarship.org Inhibition of FAK can lead to the suppression of pro-survival pathways, including the PI3K/Akt and JNK/STAT3 pathways, ultimately resulting in apoptosis and cell cycle arrest. escholarship.org

Antimicrobial and Antiviral Activity Mechanisms (in vitro, without human trial data)

The antimicrobial and antiviral activities of 1,2,3-triazole derivatives have been attributed to various mechanisms, including the inhibition of essential microbial enzymes and interference with viral replication processes.

In the realm of antibacterial research, 1,2,3-triazole derivatives have been shown to target enzymes involved in bacterial cell wall synthesis. For example, as previously noted, some derivatives have been predicted to inhibit Glucosamine-6-phosphate synthase, a key enzyme in this pathway. nih.gov The 1,2,3-triazole ring itself can act as a linker connecting different pharmacophores or as a pharmacophore itself, capable of forming hydrogen bonds and other interactions with biological targets. nih.govnih.gov

The antifungal activity of 1,2,3-triazole derivatives has also been well-documented. nih.govnih.govijper.orgresearchgate.netmdpi.com Some of these compounds have shown potent activity against various fungal strains, including Candida albicans and Aspergillus niger. nih.govijper.org The mechanism of action for some of these compounds is believed to involve the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. researchgate.net

In terms of antiviral activity, 1,2,3-triazole derivatives have been investigated for their potential to inhibit a wide range of viruses, including HIV, poliovirus, and various picornaviruses. nih.govunica.itnih.goveurekaselect.com For HIV, some derivatives have been shown to act as capsid inhibitors, interfering with both the early and late stages of the viral replication cycle. nih.gov In the case of poliovirus, bis-benzotriazole-dicarboxamide derivatives are believed to act as false substrates that bind to the viral helicase, thereby inhibiting its function. unica.it The versatility of the triazole scaffold allows for its incorporation into both nucleoside and non-nucleoside analogs, leading to a broad spectrum of antiviral activities. nih.goveurekaselect.comnih.gov

The following table provides a summary of the in vitro antimicrobial and antiviral activities of selected 1,2,3-triazole derivatives:

Derivative ClassTarget Organism/VirusProposed Mechanism of Action
Benzooxepine-1,2,3-triazole DerivativesS. aureus, S. pneumoniae, E. coliNot specified
1,2,3-Triazole GlycosidesS. aureus, P. aeruginosa, C. albicans, A. nigerBinding to bacterial cell wall precursors
Bis-benzotriazole-dicarboxamidesPoliovirus, Coxsackievirus B5Inhibition of viral helicase
4-Phenyl-1H-1,2,3-triazole Phenylalanine DerivativesHIV-1Capsid inhibition

Future Research Directions and Outlook for 2h 1,2,3 Triazole 4,5 Dicarboxamide

Emerging Synthetic Paradigms

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," yet the pursuit of more efficient, sustainable, and diverse synthetic routes continues. nih.govmdpi.com For 2H-1,2,3-triazole-4,5-dicarboxamide, future synthetic research is likely to pivot towards advanced methodologies that offer enhanced control and environmental compatibility.

One of the most promising paradigms is the adoption of continuous flow chemistry . rsc.orgresearchgate.netresearchgate.net This technology offers superior control over reaction parameters, improved safety when handling potentially energetic intermediates like azides, and the potential for seamless integration of reaction and purification steps. researchgate.netrsc.org The synthesis of this compound could be envisioned via a flow process starting from a suitable precursor, such as diaminomaleonitrile (B72808), which can undergo cyclization to form the triazole core. nih.gov The subsequent hydrolysis and amidation steps could also be integrated into a multi-step flow sequence.

Furthermore, the development of novel catalytic systems is a key area of future research. nih.govmdpi.com While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of triazole synthesis, future work may explore alternative metal catalysts (e.g., ruthenium, iridium) or even metal-free catalytic systems to access the 1,2,3-triazole core with different substitution patterns before arriving at the dicarboxamide. mdpi.comorganic-chemistry.org The use of heterogeneous catalysts, such as copper-on-charcoal, in flow systems presents a particularly "green" and efficient approach for producing triazole derivatives. researchgate.net

Synthetic ParadigmPotential Advantages for this compound SynthesisKey Research Focus
Continuous Flow Chemistry Enhanced safety, improved reaction control, scalability, process automation. rsc.orgresearchgate.netDevelopment of integrated multi-step flow processes from simple precursors. rsc.org
Advanced Catalysis Higher efficiency, novel reactivity, reduced metal contamination, sustainability. nih.govmdpi.comExploration of heterogeneous and metal-free catalytic systems for triazole ring formation. researchgate.net
Green Chemistry Approaches Use of safer solvents (e.g., water), reduced waste, energy efficiency. nih.govrsc.orgDesigning syntheses in aqueous media and minimizing purification steps.

Novel Functionalization Strategies

The inherent structure of this compound offers multiple sites for chemical modification, including the triazole ring nitrogens, the C-H bond of the triazole ring (at the 5-position in the 1H-tautomer or the 4/5 positions upon deprotonation), and the amide N-H bonds. Future research will undoubtedly focus on "post-click" or post-synthesis modifications to generate a library of novel derivatives with tailored properties. spacefrontiers.org

A significant area of exploration is the direct C-H functionalization of the triazole ring. rsc.org This powerful strategy allows for the introduction of aryl or alkyl substituents without the need for pre-functionalized starting materials, thereby improving atom economy. rsc.org Palladium and copper-catalyzed methods have been developed for the C-5 arylation of N-substituted 1,2,3-triazoles, and adapting these methods for the N-unsubstituted core of this compound is a logical next step. rsc.org

Another avenue involves the derivatization of the carboxamide groups . These groups can be converted to other functional moieties, such as nitriles, carboxylic acids, or esters, which can then serve as handles for further chemical transformations. nih.gov For instance, the synthesis of 4,5-dicyano-1,2,3-triazole and its subsequent conversion to the dicarboxylic acid and diester derivatives have been reported, providing a template for creating diverse functional molecules from the dicarboxamide parent. nih.gov Additionally, the amide nitrogens can be alkylated or arylated to introduce new substituents that can modulate the compound's solubility, electronic properties, and biological activity.

Finally, exploiting the NH-acidity of the triazole ring allows for the synthesis of N-acylated 1,2,3-triazoles, which can act as versatile intermediates for denitrogenative transformations, leading to a variety of nitrogen-containing heterocycles and functionalized N-alkenyl compounds. rsc.org

Advanced Computational Modeling Approaches

Computational chemistry provides an indispensable toolkit for predicting the properties and reactivity of molecules, guiding experimental design, and elucidating reaction mechanisms. For this compound, advanced computational modeling will be crucial for a deeper understanding of its fundamental characteristics.

A key area of study is the tautomeric equilibrium of the N-unsubstituted triazole ring. researchgate.netrsc.orgacs.org The parent 1,2,3-triazole exists as a mixture of 1H- and 2H-tautomers, with the 2H-tautomer being slightly favored in aqueous solution. rsc.org Computational studies using Density Functional Theory (DFT) can accurately predict the relative stabilities of the tautomers of this compound and how this equilibrium is influenced by substituents and the solvent environment. nih.govresearchgate.net This is critical as the tautomeric form will dictate the molecule's hydrogen bonding capabilities, electronic properties, and interaction with biological targets.

Molecular dynamics (MD) simulations and molecular docking studies will be instrumental in exploring the potential biological applications of this compound and its derivatives. arabjchem.org By simulating the interaction of the molecule with the active sites of enzymes or receptors, researchers can predict binding affinities and modes of action. arabjchem.orgmdpi.com This in-silico screening can help prioritize synthetic targets and provide a rationale for observed biological activities. For example, docking studies could explore interactions with targets like the MurB enzyme or various kinases. arabjchem.orgmdpi.com

Furthermore, DFT calculations can be used to predict various molecular properties, such as electrostatic potential surfaces, frontier molecular orbital energies (HOMO-LUMO), and reactivity indices, which are valuable in quantitative structure-activity relationship (QSAR) studies. arabjchem.orgresearchgate.net These computational insights can help in designing new derivatives with enhanced biological efficacy or material properties.

Computational MethodApplication to this compoundPredicted Insights
Density Functional Theory (DFT) Tautomer stability analysis, calculation of electronic properties, reaction mechanism studies. nih.govresearchgate.netRelative energies of tautomers, charge distribution, spectroscopic properties, reactivity.
Molecular Dynamics (MD) Simulation of conformational dynamics and interactions with biomolecules or materials. arabjchem.orgBinding stability, conformational preferences, solvent effects.
Molecular Docking Prediction of binding modes and affinities to biological targets. arabjchem.orgmdpi.comIdentification of potential protein targets, rationalization of biological activity.

Multifunctional Material Design

The rigid, planar, and nitrogen-rich structure of the 1,2,3-triazole ring, combined with the hydrogen-bonding capabilities of the dicarboxamide moieties, makes this compound an attractive building block for the design of advanced functional materials.

One of the most promising applications is in the construction of metal-organic frameworks (MOFs) or coordination polymers . rsc.orgfrontiersin.org The triazole ring and carboxamide groups can act as multidentate ligands, coordinating to metal ions to form extended, porous structures. These materials could have applications in gas storage and separation, catalysis, and sensing. The choice of metal ion and the specific coordination mode of the ligand would allow for the tuning of the resulting framework's topology and properties. frontiersin.org

Another area of interest is the incorporation of the this compound unit into polymers . It could be used as a monomer or a cross-linker to create novel hydrogels or other polymeric materials. nih.gov Triazole-based cross-linkers have been shown to influence the mechanical properties of hydrogels, and the dicarboxamide functional groups would offer additional sites for hydrogen bonding, potentially leading to materials with enhanced strength and responsiveness. nih.gov

The high nitrogen content and thermal stability of the triazole ring also suggest potential applications in the field of energetic materials . nih.gov The 4,5-dicyano-1,2,3-triazole precursor has been explored for creating a family of nitrogen-rich energetic compounds. nih.gov While the dicarboxamide itself is less energetic than the dicyano derivative, its derivatives could be designed to have a balance of energy content and stability.

Deeper Mechanistic Understanding in Biological Contexts

While many 1,2,3-triazole derivatives have demonstrated a wide array of biological activities—including anticancer, antimicrobial, and antiviral properties—the precise mechanisms of action are often not fully understood. tandfonline.comnih.govnih.gov Future research on this compound and its derivatives will need to focus on elucidating their interactions at a molecular level.

A key research direction is the identification of specific biological targets . The triazole ring is a known pharmacophore that can interact with various enzymes. mdpi.com For instance, triazole antifungals famously inhibit the cytochrome P450 enzyme 14-α-sterol demethylase, which is crucial for ergosterol (B1671047) biosynthesis. nih.govsymbiosisonlinepublishing.com Derivatives of 1,2,3-triazole-4-carboxamide have been investigated as inhibitors of the pregnane (B1235032) X receptor (PXR) and Trypanosoma cruzi. acs.orgnih.gov Future studies should employ techniques like affinity chromatography, proteomics, and genetic screening to identify the specific proteins that bind to this compound derivatives.

Understanding the structure-activity relationships (SAR) is also paramount. researchgate.netnih.gov By synthesizing a focused library of derivatives with systematic modifications to the core structure and evaluating their biological activity, researchers can determine which functional groups are essential for potency and selectivity. acs.org For example, studies on related compounds have shown that the nature of substituents on the triazole ring and attached side chains can dramatically influence activity against specific targets. acs.orgnih.gov

Finally, a deeper understanding of how these compounds affect cellular pathways is needed. This includes investigating their effects on the cell cycle, apoptosis (programmed cell death), and the generation of reactive oxygen species (ROS). nih.gov Such mechanistic studies are crucial for the rational design of more effective and less toxic therapeutic agents based on the this compound scaffold.

Q & A

Q. Table 1: Key Spectral Data for this compound Derivatives

Derivative ¹H NMR (δ, ppm) IR (cm⁻¹) X-ray Parameters
Unsubstituted8.15 (s, 1H, triazole)1652 (C=O), 3310 (N-H)a = 9.415 Å, β = 111.14°
1-(5-Nitro-2-furanyl)8.30 (s, 1H), 7.80 (d, J=3.4 Hz, 2H)1660 (C=O), 1550 (NO₂)Monoclinic, Z = 4

Q. Table 2: Stability of Substituted Derivatives in PBS (pH 7.4)

Substituent Half-Life (h) Degradation Pathway
-NO₂12.5Hydrolysis → dicarboxylic acid
-CH₃20.8Minimal decomposition

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